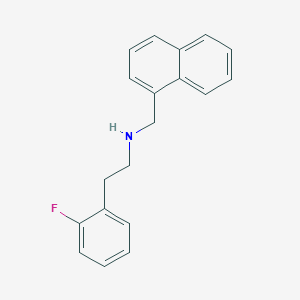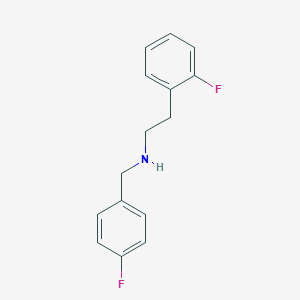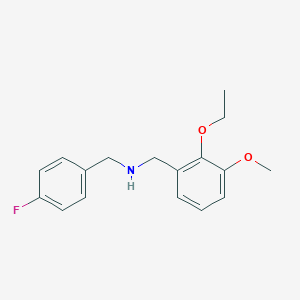![molecular formula C16H24N2O2 B315397 N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B315397.png)
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: The major products are typically oxidized derivatives of the benzyl group.
Reduction: The major products are reduced forms of the bicyclic amine.
Substitution: Substituted derivatives at the benzyl position.
科学的研究の応用
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.
類似化合物との比較
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyphenyl)amine
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyethyl)amine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-5-3-4-13(16(15)20-2)10-17-14-11-18-8-6-12(14)7-9-18/h3-5,12,14,17H,6-11H2,1-2H3 |
InChIキー |
YHYGIQDGXVYBQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
正規SMILES |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-{2-[(4-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315317.png)
![2-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B315319.png)
![N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B315321.png)

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-(1-naphthylmethyl)ethanamine](/img/structure/B315323.png)

![4-amino-N-{2-[(3-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315325.png)


![N-(5-chloro-2-ethoxybenzyl)-N-[2-(2-fluorophenyl)ethyl]amine](/img/structure/B315332.png)
![{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE](/img/structure/B315333.png)
![N-[3-(allyloxy)benzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B315334.png)
![N-[2-(allyloxy)benzyl]-N-(4-fluorobenzyl)amine](/img/structure/B315335.png)
![2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B315336.png)
